![molecular formula C9H8BrN5O4 B455797 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 512810-18-3](/img/structure/B455797.png)
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring in this compound is substituted with a bromo and a nitro group, and it is linked to a furan ring via a hydrazide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general properties of its constituent groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a bromo and a nitro group. Additionally, the compound contains a furan ring, which is a five-membered ring with an oxygen atom, and this ring is linked to the pyrazole ring via a hydrazide group .Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Transformations
Studies on the nitration of pyrazole compounds and related transformations provide insights into the synthesis and chemical behavior of pyrazole derivatives. Barry, Birkett, and Finar (1969) discussed the nitration of 3-methyl-1,5-diphenylpyrazole and related compounds, highlighting the production of various mono- and di-nitro compounds through specific nitration conditions. This foundational work aids in understanding the chemical reactivity of pyrazole rings, potentially relevant to the synthesis of compounds like "5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide" (Barry, Birkett, & Finar, 1969).
Energetic Materials
Pyrazole derivatives have been explored for their potential in energetic materials. Dalinger et al. (2016) detailed the synthesis of a nitropyrazole bearing both furazan and trinitromethyl moieties, showcasing promising explosive properties. This research underlines the utility of pyrazole frameworks in developing materials with high energy content, which could be extrapolated to the study of "5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide" in similar applications (Dalinger, Suponitsky, Pivkina, & Sheremetev, 2016).
Antibacterial and Antifungal Activities
Research into the antibacterial and antifungal properties of pyrazole derivatives is significant. Pundeer et al. (2013) synthesized bromopyrazole but-3-en-2-ones and pyrazoles, testing their in vitro antibacterial and antifungal activities. Their work indicates the potential of pyrazole derivatives in developing new antimicrobial agents, suggesting a possible avenue for research into the applications of "5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide" in this context (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).
Crystal Structure Analysis
Studies on the crystal structures of pyrazole derivatives offer valuable insights into their molecular arrangements and potential interactions. For instance, Portilla et al. (2007) described the hydrogen-bonded structures of various methyl pyrazole derivatives, providing a deeper understanding of their molecular geometries. Such structural analyses are crucial for designing compounds with targeted properties, which could extend to "5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide" for specific applications (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Mecanismo De Acción
Target of Action
Compounds containing pyrazole moieties are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Biochemical Pathways
Compounds containing pyrazole moieties are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O4/c10-6-4-14(13-8(6)15(17)18)3-5-1-2-7(19-5)9(16)12-11/h1-2,4H,3,11H2,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUKFRMSCYSMJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141395 |
Source


|
| Record name | 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide | |
CAS RN |
512810-18-3 |
Source


|
| Record name | 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B455717.png)
![3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B455719.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455720.png)


![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455724.png)
![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)
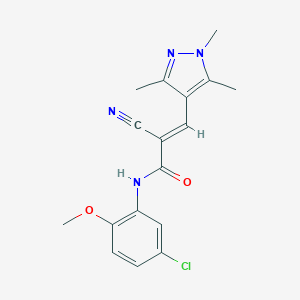
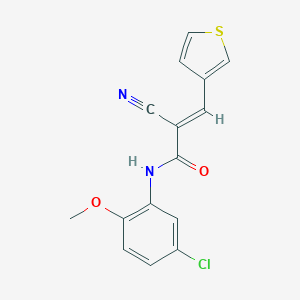
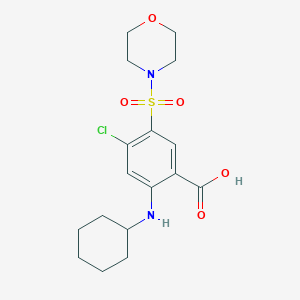
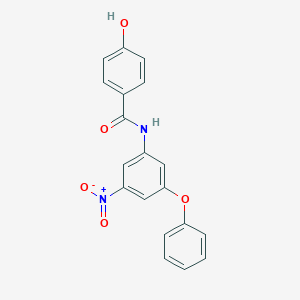
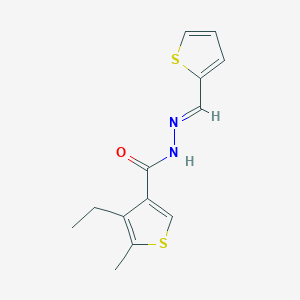
![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)